Carbendazim

Catalog No.
S548231
CAS No.
10605-21-7
M.F
C9H9N3O2
M. Wt
191.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carbendazim

CAS Number

10605-21-7

Product Name

Carbendazim

IUPAC Name

methyl N-(1H-benzimidazol-2-yl)carbamate

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

InChI

InChI=1S/C9H9N3O2/c1-14-9(13)12-8-10-6-4-2-3-5-7(6)11-8/h2-5H,1H3,(H2,10,11,12,13)

InChI Key

TWFZGCMQGLPBSX-UHFFFAOYSA-N

SMILES

COC(=O)NC1=NC2=CC=CC=C2N1

Solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
Solubility in water at 24 °C: 29 mg/L at pH 4; 8 mg/L at pH 7; 1.49 mg/L at pH 8
Soluble in (g/L at 24 °C): dimethylformamide 5, acetone 0.3, ethanol 0.3, chloroform 0.1, ehtyl acetate 0.135, dichlormethane 0.068, benzene 0.036, cyclohexane <0.01, diethyl ether <0.01, hexane 0.0005
Xylene: <1 g/100 g at 20 °C; Cylcohexanone: < 1 g/100 g /Technical grade/
Solubility at 20 °C (mg/L): hexane 0.5; benzene 36; dichloromethane 68; ethanol 300; dimethylformamide 5000, chloroform 100, acetone 300
Slightly soluble in most solvents
29 mg/L @ 24C (exp)
Solubility in water, g/100ml at 24 °C: 0.0008

Synonyms

1h-benzimidazole-2-carbamic acid, methyl ester, 2-(methoxycarbonylamino)benzimidazole, Bavistan, Bavistin, benzimidazolecarbamate methyl ester, carbendazim, carbendazim phosphate, carbendazin, carbendazine, carbendazole, carbendazyme, FB-642, FB642, G-665, IPO-1250, mecarzole, mecarzole monohydrochloride, mecarzole mononitrate, mecarzole monophosphate, mecarzole monophosphinate, mecarzole monosodium salt, mecarzole monosulfate, mecarzole triphosphinate, medamine, mekarzole, methoxybenzimidazole-2-carbamic acid, methyl 2-benzimidazil carbamate, methyl-2-benzimidazole carbamate, methyl-N-(2-benzimidazolyl)carbamate, methylbenzimidazole-2-ylcarbamate

Canonical SMILES

COC(=O)NC1=NC2=CC=CC=C2N1

Isomeric SMILES

COC(=O)N=C1NC2=CC=CC=C2N1

Description

The exact mass of the compound Carbendazim is 191.06948 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 70° f (ntp, 1992)solubility in water at 24 °c: 29 mg/l at ph 4; 8 mg/l at ph 7; 1.49 mg/l at ph 8soluble in (g/l at 24 °c): dimethylformamide 5, acetone 0.3, ethanol 0.3, chloroform 0.1, ehtyl acetate 0.135, dichlormethane 0.068, benzene 0.036, cyclohexane <0.01, diethyl ether <0.01, hexane 0.0005xylene: <1 g/100 g at 20 °c; cylcohexanone: < 1 g/100 g /technical grade/solubility at 20 °c (mg/l): hexane 0.5; benzene 36; dichloromethane 68; ethanol 300; dimethylformamide 5000, chloroform 100, acetone 300slightly soluble in most solventssolubility in water, g/100ml at 24 °c: 0.0008. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 109874. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Carbamates - Supplementary Records. It belongs to the ontological category of benzimidazoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pesticides -> Fungicides -> Benzimidazole fungicides. However, this does not mean our product can be used or applied in the same or a similar way.

Carbendazim is a broad-spectrum fungicide widely used in scientific research for controlling fungal diseases in plants. Its systemic properties allow for uptake by the plant and translocation throughout its tissues, providing protection against a variety of fungal pathogens []. Here's a closer look at its applications in scientific research:

  • Investigating Fungal Pathogenesis

    Researchers utilize carbendazim to study the mechanisms by which fungal pathogens infect plants. By applying carbendazim at specific stages of infection, scientists can observe how it disrupts fungal growth and development, providing insights into the essential processes for fungal pathogenesis [].

  • Evaluating Plant Defense Mechanisms

    Carbendazim can be a valuable tool in exploring plant defense mechanisms against fungal pathogens. When applied, it can trigger defense responses in plants, leading to the production of antifungal compounds and the activation of defense genes. Studying these responses helps researchers understand how plants resist fungal infections [].

  • Developing Disease Resistance in Plants

    Scientific research explores the potential of carbendazim to induce systemic acquired resistance (SAR) in plants. SAR is a phenomenon where a plant exposed to one pathogen becomes more resistant to a broader range of fungal diseases. Studying the effects of carbendazim on SAR can contribute to developing strategies for enhancing plant immunity [].

Carbendazim, chemically known as methyl benzimidazol-2-ylcarbamate, is a systemic fungicide belonging to the benzimidazole class. It is primarily utilized in agriculture for controlling a variety of fungal diseases affecting crops such as pulses and macadamias, and it also serves as a timber treatment fungicide. Carbendazim appears as a light gray or beige powder and is characterized by its low solubility in water (less than 1 mg/mL) and a melting point between 576°F and 585°F, where it decomposes rather than melts . The compound has been identified as having potential health risks, including reproductive toxicity and mutagenicity, leading to regulatory scrutiny in various countries .

Carbendazim acts by inhibiting microtubule assembly in fungal cells. Microtubules are essential components of the fungal cytoskeleton, playing a crucial role in cell division and growth []. Carbendazim binds to β-tubulin, a protein subunit of microtubules, preventing them from forming properly. This disrupts fungal cell division and ultimately leads to fungal death [].

Toxicity

Carbendazim is considered moderately toxic, with low acute toxicity in mammals []. However, chronic exposure can cause adverse effects.

Flammability

Carbendazim is not flammable [].

Reactivity

Carbendazim can react with strong acids and bases, leading to decomposition [].

That are significant for its functionality and behavior in the environment:

  • Tautomerism: Carbendazim exists in two tautomeric forms due to amino-imino tautomerism involving a hydrogen shift between the imino-nitrogen in the heterocyclic ring and the amine in the 2-position .
  • Decomposition: In alkaline solutions, carbendazim slowly decomposes, which can affect its efficacy as a fungicide .
  • Metabolism: Upon exposure, carbendazim is metabolized primarily through oxidation of the phenyl ring followed by conjugation with sulfate or glucuronide. The major urinary metabolite identified is 5-hydroxy benzimidazole carbamate sulfate .

Carbendazim can be synthesized through various methods, including:

  • Reaction of o-phenylenediamine with methoxycarbonylcyanamide: This reaction yields methyl benzimidazol-2-ylcarbamate.
  • Use of methoxycarbonyl isocyanide dichloride: This method involves the formation of an intermediate from cyanogen compounds, which subsequently reacts with o-phenylenediamine to produce carbendazim .

These synthetic routes highlight the compound's reliance on specific chemical precursors and conditions to achieve the desired product.

The primary applications of carbendazim include:

  • Agriculture: Used extensively as a fungicide to protect crops from various fungal diseases.
  • Timber Treatment: Employed to prevent fungal decay in wood products.
  • Pharmaceuticals: As a compound with potential pharmacological activity, carbendazim has been investigated for its effects on human health and disease mechanisms .

Research has demonstrated that carbendazim interacts with various biological systems:

  • Toxicological Studies: These studies have shown that exposure can lead to systemic effects on organs such as the liver, kidneys, and thyroid. Notably, it has been linked to developmental abnormalities in experimental animals .
  • Environmental Impact: Carbendazim's persistence in soil and water systems raises concerns regarding its ecological footprint and potential bioaccumulation in non-target species .

Carbendazim shares structural similarities with other compounds within the benzimidazole class. Here are some notable comparisons:

Compound NameChemical StructureUnique Features
ThiabendazoleBenzimidazole derivativeBroader spectrum against nematodes
BenomylBenzimidazole derivativePro-drug that converts to carbendazim
OxycarboxinBenzimidazole derivativePrimarily used against soil-borne fungi
ProbenecidNon-fungicidal benzimidazole derivativeUsed primarily in medicine for gout

Carbendazim stands out due to its specific application as a systemic fungicide and its unique metabolic pathways compared to these similar compounds. Its classification as an endocrine disruptor further distinguishes its safety profile from others within the same chemical class .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Carbendazim appears as light gray or beige powder. (NTP, 1992)
White to light-gray, odorless solid; [HSDB] Powder; [MSDSonline]
Solid
COLOURLESS CRYSTALS OR GREY-TO-WHITE POWDER.

Color/Form

White powder
Crystalline powder
Nearly white solid /Technical/
Light-gray powder
Off-white, crystalline powde

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

191.069476538 g/mol

Monoisotopic Mass

191.069476538 g/mol

Heavy Atom Count

14

Density

1.45 at 68 °F (NTP, 1992) - Denser than water; will sink
1.45 g/cu cm at 25 °C
0.27 g/cm³

LogP

1.52 (LogP)
log Kow = 1.52
1.52
1.49

Odor

Odorless /Technical/

Decomposition

Decomposes at 300 °C.
When heated to decomposition it emits toxic fumes of /nitric oxides/.
Slowly decomposed in alkaline soln (22 °C): DT50 >350 days (pH 5 and pH 7), 124 days (pH 9).
302-307 °C

Appearance

Solid powder

Melting Point

576 to 585 °F (decomposes) (NTP, 1992)
Decomposes at 300 °C
MP: 302-307 °C (decomposes)
302 - 307 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

H75J14AA89

Related CAS

23424-47-7 (unspecified hydrochloride)
37574-18-8 (mono-hydrochloride)
52316-55-9 (monophosphate)

GHS Hazard Statements

H340: May cause genetic defects [Danger Germ cell mutagenicity];
H360FD: May damage fertility;
May damage the unborn child [Danger Reproductive toxicity];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

IDENTIFICATION: Carbendazim is a light-gray crystalline powder. It is odorless and has low solubility in water. USE: Carbendazim is an important commercial chemical. It is used as a fungicide. It is also used as an antimicrobial in caulks, concrete, grouts, inks, paints, sealants, stains and textiles. EXPOSURE: Workers that produce or use carbendazim may breathe in dust or have direct skin contact. The general population may be exposed by consumption of food that contains fungicide residue. If carbendazim is released to the environment, it will not move into air from soil and water surfaces. It may or may not move through the soil, depending on soil properties. It is expected to be slowly broken down by microorganisms in soil, but not in water. It is not expected to build up in fish. Carbendazim released to air will be in or on particles that eventually fall to the ground. RISK: Carbendazim is moderately irritating to the skin. Data on the potential for carbendazim to produce other toxic effects in humans were not available. Studies of laboratory animals repeatedly exposed daily to high amounts of carbendazim have shown damage to male reproductive tissues and the liver. Abortions and some birth defects were found in studies of laboratory animals daily exposed to high amounts of carbendazim during pregnancy. Liver tumors were found in a study of mice, but not in rats, exposed daily to high amounts carbendazim throughout their lives. The U.S. EPA Office of Pesticide Programs determined that carbendazim is a possible human carcinogen, based on laboratory animal studies. The potential for carbendazim to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Therapeutic Uses

/EXPL THER/ The benzimidazoles, benomyl and carbendazim, are fungicides suggested to target microtubules. Benomyl is metabolized to carbendazim, which has already been explored as an anticancer drug in phase 1 clinical trials. We further characterized the cytotoxic properties of benomyl and carbendazim in 12 human cell lines and in primary cultures of patient tumor cells with the overall aims of elucidating mechanisms of action and anticancer activity spectrum. Cytotoxicity was assessed in the short-term fluorometric microculture cytotoxicity assay and was correlated with the activity of other anticancer drugs and gene expression assessed by cDNA microarray analysis. Benomyl was generally more potent than its metabolite, carbendazim. Both showed high drug activity correlations with several established and experimental anticancer drugs, but modest association with established mechanisms of drug resistance. Furthermore, these benzimidazoles showed high correlations with genes considered relevant for the activity of several mechanistically different standard and experimental anticancer drugs, indicating multiple and broad mechanisms of action. In patient tumor samples, benomyl tended to be more active in hematological compared with solid tumor malignancies, whereas the opposite was observed for carbendazim. In conclusion, benomyl and carbendazim show interesting and diverse cytotoxic mechanisms of action and seem suitable as lead compounds for the development of new anticancer drugs.
/EXPL THER/ Carbendazim inhibits microtubule assembly, thus blocking mitosis and inhibiting cancer cell proliferation. Accordingly, carbendazim is being explored as an anticancer drug. Data show that carbendazim increased mRNA and protein expressions and promoter activity of CYP1A1. In addition, carbendazim activated transcriptional activity of the aryl hydrocarbon response element, and induced nuclear translocation of the aryl hydrocarbon receptor (AhR), a sign the AhR is activated. Carbendazim-induced CYP1A1 expression was blocked by AhR antagonists, and was abolished in AhR signal-deficient cells. Results demonstrated that carbendazim activated the AhR, thereby stimulating CYP1A1 expression. In order to understand whether AhR-induced metabolic enzymes turn carbendazim into less-toxic metabolites, Hoechst 33,342 staining to reveal carbendazim-induced nuclear changes and flow cytometry to reveal the subG0/G1 population were applied to monitor carbendazim-induced cell apoptosis. Carbendazim induced less apoptosis in Hepa-1c1c7 cells than in AhR signal-deficient Hepa-1c1c7 mutant cells. Pretreatment with beta-NF, an AhR agonist that highly induces CYP1A1 expression, decreased carbendazim-induced cell death. In addition, the lower the level of AhR was, the lower the vitality present in carbendazim-treated cells, including hepatoma cells and their derivatives with AhR RNA interference, also embryonic kidney cells, bladder carcinoma cells, and AhR signal-deficient Hepa-1c1c7 cells. In summary, carbendazim is an AhR agonist. The toxicity of carbendazim was lower in cells with the AhR signal. This report provides clues indicating that carbendazim is more potent at inducing cell death in tissues without than in those with the AhR signal, an important reference for applying carbendazim in cancer chemotherapy.
/EXPL THER/ ... The results of this present study indicate that FB642 /carbendazim/ increases the degree of apoptosis in all examined tumor cell lines, may induce G2/M uncoupling, may selectively kill p53 abnormal cells, and exhibits antitumor activity in drug- and multidrug-resistant cell lines. The induction of apoptosis by FB642, particularly in p53-deficient cells, its impressive in vivo activity against a broad spectrum of murine and human tumors, as well as an acceptable toxicity profile in animals, make FB642 an excellent candidate for further evaluation in clinical trials in cancer patients. /FB642/

Pharmacology

Carbendazim is a broad-spectrum benzimidazole antifungal with potential antimitotic and antineoplastic activities. Although the exact mechanism of action is unclear, carbendazim appears to binds to an unspecified site on tubulin and suppresses microtubule assembly dynamic. This results in cell cycle arrest at the G2/M phase and an induction of apoptosis.

MeSH Pharmacological Classification

Antinematodal Agents

Mechanism of Action

... Previous studies indicate that FB642 /carbendazim/ may interfere with mitosis and thus may disrupt or inhibit microtubule function resulting in apoptosis. ...
Carbendazim inhibits microtubule assembly, thus blocking mitosis and inhibiting cancer cell proliferation. Accordingly, carbendazim is being explored as an anticancer drug. Data show that carbendazim increased mRNA and protein expressions and promoter activity of CYP1A1. In addition, carbendazim activated transcriptional activity of the aryl hydrocarbon response element, and induced nuclear translocation of the aryl hydrocarbon receptor (AhR), a sign the AhR is activated. Carbendazim-induced CYP1A1 expression was blocked by AhR antagonists, and was abolished in AhR signal-deficient cells. Results demonstrated that carbendazim activated the AhR, thereby stimulating CYP1A1 expression. In order to understand whether AhR-induced metabolic enzymes turn carbendazim into less-toxic metabolites, Hoechst 33,342 staining to reveal carbendazim-induced nuclear changes and flow cytometry to reveal the subG0/G1 population were applied to monitor carbendazim-induced cell apoptosis. Carbendazim induced less apoptosis in Hepa-1c1c7 cells than in AhR signal-deficient Hepa-1c1c7 mutant cells. Pretreatment with beta-NF, an AhR agonist that highly induces CYP1A1 expression, decreased carbendazim-induced cell death. In addition, the lower the level of AhR was, the lower the vitality present in carbendazim-treated cells, including hepatoma cells and their derivatives with AhR RNA interference, also embryonic kidney cells, bladder carcinoma cells, and AhR signal-deficient Hepa-1c1c7 cells. In summary, carbendazim is an AhR agonist. The toxicity of carbendazim was lower in cells with the AhR signal. This report provides clues indicating that carbendazim is more potent at inducing cell death in tissues without than in those with the AhR signal, an important reference for applying carbendazim in cancer chemotherapy.

Vapor Pressure

less than 0.000000075 mmHg at 68 °F ; <0.001 mmHg at 257 °F (NTP, 1992)
7.5X10-10 mm Hg at 20 °C
Vapor pressure at 20 °C: negligible

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Impurities

2,3-Diaminophenazine, 2-Amino-3-hydroxyphenazine

Other CAS

10605-21-7
37953-07-4

Absorption Distribution and Excretion

In male rats, following a single oral admin of 3 mg/kg, 66% was eliminated in the urine within 6 hr.

Metabolism Metabolites

Readily absorbed by plants. One degradation product is 2-aminobenzimidazole.
... Two metabolites: methyl 5-hydroxy-2-benzimidazolecarbamate (5-HBC) and 2-aminobenzimidazole (2-AB) were formed very rapidly /in rats admin 12 mg/kg iv/. Their peak concentrations in liver and kidney were 15 min after i.v. injection. Unchanged carbendazim was found in highest concentrations in blood. 5-HBC prevails in organs. 2-AB was present only in minor amounts. The extent of bioavailability in orally administered 14C-carbendazim (12 mg/kg) was about 85%. The disposition of radioactivity in subcellular fractions was not uniform, its highest concentration was in cytosol, the lowest in microsomes. ...
The carbamates are hydrolyzed enzymatically by the liver; degradation products are excreted by the kidneys and the liver. (L793)

Wikipedia

Carbendazim
Oxazole

Biological Half Life

The disappearance of (14)C-carbendazim in rat (i.v. 12 mg/kg) followed the kinetics of a two-compartment open-system model. Half-lives of the alpha-phase were 0.16 hr (liver), 0.25 hr (kidney), and of the beta-phase: 2.15 hr, 6.15 hr, respectively. Two metabolites: methyl 5-hydroxy-2-benzimidazolecarbamate (5-HBC) and 2-aminobenzimidazole (2-AB) were formed very rapidly. Their peak concentrations in liver and kidney were 15 min after i.v. injection. Unchanged carbendazim was found in highest concentrations in blood. 5-HBC prevails in organs. 2-AB was present only in minor amounts. The extent of bioavailability in orally administered 14C-carbendazim (12 mg/kg) was about 85%. The disposition of radioactivity in subcellular fractions was not uniform, its highest concentration was in cytosol, the lowest in microsomes. The elimination of (14)C-carbendazim in urine is biphasic. Half-lives of the alpha-phase were 1.4 hr (i.v.) and 2.5 hr (oral), and of the beta-phase 11.2 hr and 12.1 hr, respectively. Irrespective of the route of administration, 95% of the radioactivity in urine was composed of 5-HBC. The concentration of unchanged carbendazim in blood and of 5-HBC in urine may be of diagnostic value in acute poisoning with carbendazim.

Use Classification

Agrochemicals -> Pesticides
Pesticides -> Fungicides -> Benzimidazole fungicides
Fungicides, Transformation products
Environmental transformation -> Pesticides (parent, predecessor)
Environmental transformation -> Pesticide transformation products (metabolite, successor)

Methods of Manufacturing

Prepn: H.M. Loux, United States of America patent 3010968 (1961 to du Pont)
Carbendazim is produced by the reaction of o-phenylenediamine with methoxycarbonylcyanamide or with methoxycarbonyl isocyanide dichloride (formed from cyanogen chloride, phosgene, and methanol) in the presence of a base.

General Manufacturing Information

Carbamic acid, N-1H-benzimidazol-2-yl-, methyl ester: ACTIVE
The WHO Recommended Classification of Pesticides by Hazard identifies carbendazim (technical grade) as unlikely to present an acute hazard in normal use; Main Use: fungicide.
Marine pollutant.
Degradation product of benomyl.

Analytic Laboratory Methods

Method: NIOSH 5601, Issue 2; Procedure: high performance liquid chromatography with ultraviolet detection; Analyte: carbendazim; Matrix: air; Detection Limit: 0.6 ug/sample.
Method: Modern Water A00093; Procedure: immunoassay; Analyte: carbendazim; Matrix: water (groundwater, surface water, well water); Detection Limit: 0.1 ug/L.
Method: Abraxis 54002B; Procedure: immunoassay; Analyte: carbendazim; Matrix: water (groundwater, surface water, well water); Detection Limit: 0.05 ng/mL.
EPA Method 631; analyte: carbendazim; matrix: municipal and industrial wastewater; procedure: high-performance liquid chromatography; method detecton limit: 8.7 ug/L.
For more Analytic Laboratory Methods (Complete) data for CARBENDAZIM (15 total), please visit the HSDB record page.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Interactions

... The present work studied the effect of licorice aqueous extract on carbendazim-induced testicular toxicity in albino rats. Administration of carbendazim induced significant decrease in testis weight, diameter, and germinal epithelial height of the seminiferous tubules. Histological results revealed degeneration of seminiferous tubules, loss of spermatogenic cells, and apoptosis. Moreover, carbendazim caused elevation of testicular malondialdehyde (MDA), marker of lipid peroxidation, and reduced the activity of the antioxidant enzymes, superoxide dismutase (SOD) and catalase (CAT). Coadministration of licorice extract with carbendazim improved the histomorphological and histopathological changes observed in animals treated with carbendazim. In addition, licorice treatment leads to a significant decrease in the level of MDA and increase in the activities of SOD and CAT. According to the present results, it is concluded that licorice aqueous extract can improve the testicular toxicity of carbendazim and this effect may be attributed to antioxidant properties of one or more of its constituents.
2,5-Hexanedione (2,5-HD), a taxol-like promoter of microtubule assembly, and carbendazim (CBZ), a colchicine-like inhibitor of microtubule assembly, are two environmental testicular toxicants that target and disrupt microtubule function in Sertoli cells. At the molecular level, these two toxicants have opposite effects on microtubule assembly, yet they share the common physiologic effect of inhibiting microtubule-dependent functions of Sertoli cells. By studying a combined exposure to 2,5-HD and CBZ, we sought to determine whether CBZ would antagonize or exacerbate the effects of an initial 2,5-HD exposure. In vitro, 2,5-HD-treated tubulin had a decreased lag time and an increased maximal velocity of microtubule assembly. These 2,5-HD-induced in vitro alterations in microtubule assembly were normalized by CBZ exposure. In vivo, adult male rats were exposed to a 1% solution of 2,5-HD in the drinking water for 2.5 weeks. CBZ was administered by gavage (200 mg/kg body weight) at the same time as unilateral surgical ligation of the efferent ducts, 24 hr before evaluation of the testis. Measures of testicular effect (testis weight, histopathologic changes [sloughing and vacuolization], and seminiferous tubule diameters) were all significantly altered with combined exposure. The testicular effects in the combined exposure group were either different (seminiferous tubule diameters), additive (% vacuolization), or greater than additive (% sloughing) compared to the effects of the individual toxicant exposure groups referenced to the controls. Therefore, CBZ coexposure does not antagonize the effects of an initial 2,5-HD exposure, as might be expected if their molecular effects on microtubule assembly were solely responsible for their combined toxicity; instead, 2,5-HD and CBZ act together to exacerbate the testicular injury.
... Detailed toxicity tests were performed to determine whether effects of mixtures of copper-cadmium and copper-carbendazim on Caenorhabditis elegans were similar to the effects of the individual compounds. Effects on the course of reproduction, the length of the juvenile period, the length of the reproductive period, and body length were analyzed. Dose-response data were compared to the additive model and tested for four deviation patterns from additivity: No deviation, synergistic/antagonistic deviation, dose ratio-dependent deviation, dose level-dependent deviation. During the exposure, the cadmium-copper effect on reproduction changed from a synergistic, to a dose ratio-dependent deviation from additivity. More cadmium in the mixture decreased the toxicity and more copper increased the toxicity. The effect of copper-carbendazim on reproduction was synergistic at low dose levels and antagonistic at high dose levels and independent of time. Mixture effects on the juvenile and reproductive period were similar to single component effects. It was concluded that the observed time-dependence of toxic interactions was small and that interactions on the timing of reproduction were not found. The additive model underestimated mixture effects on reproduction and body length.
The fungicide Carbendazim Methyl-2-benzimidazole carbamate (MBC) is known to produce male reproductive toxicity. The present study has been undertaken to investigate the impact of vitamin E, an antioxidant against the testicular toxicity induced by MBC. HPLC analysis showed that the amount of MBC in testis and serum was 57.40 +/- 3.38 nmol/g and 14.10 +/- 0.84 nmol/mL, respectively, in rats treated with carbendazim + vitamin-E, which were significantly lower than that of rats treated with carbendazim alone (240 +/- 15.60 nmol/g and 318.70 +/- 22.52 nmol/mL, respectively). MBC treatment significantly decreased the testicular weight while co-administration of vitamin-E registered normal testicular weight. Histomorphometric analysis revealed a significant decrease (P < 0.05) in the diameter of the seminiferous tubules and lumen in MBC-treated rats compared to control whereas they remained normal in vitamin E + MBC-treated rats. Leydig cells appeared dispersed and hypertrophic after MBC treatment. Various histopathological changes were observed in testis of rats treated with MBC whereas these changes were absent in vitamin-E + MBC-treated rat testis. In conclusion protection against MBC-induced toxicity was observed with co-administration of vitamin E with MBC.
For more Interactions (Complete) data for CARBENDAZIM (18 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.
... Stable for at least 2 yr below 50 °C. Stable after 7 days at 20,000 lux. ... Stable in acids, forming water-soluble salts.

Dates

Modify: 2023-08-15
1: Clément MJ, Rathinasamy K, Adjadj E, Toma F, Curmi PA, Panda D. Benomyl and colchicine synergistically inhibit cell proliferation and mitosis: evidence of distinct binding sites for these agents in tubulin. Biochemistry. 2008 Dec 9;47(49):13016-25. PubMed PMID: 19049291.
2: Yenjerla M, Cox C, Wilson L, Jordan MA. Carbendazim inhibits cancer cell proliferation by suppressing microtubule dynamics. J Pharmacol Exp Ther. 2009 Feb;328(2):390-8. Epub 2008 Nov 10. PubMed PMID: 19001156; PubMed Central PMCID:  PMC2682274.
3: Fellows MD, O'Donovan MR. Cytotoxicity in cultured mammalian cells is a function of the method used to estimate it. Mutagenesis. 2007 Jul;22(4):275-80. Epub 2007 Apr 24. PubMed PMID: 17456508.
4: Carazo-Salas RE, Antony C, Nurse P. The kinesin Klp2 mediates polarization of  interphase microtubules in fission yeast. Science. 2005 Jul 8;309(5732):297-300. PubMed PMID: 16002618.
5: Pardo M, Nurse P. Equatorial retention of the contractile actin ring by microtubules during cytokinesis. Science. 2003 Jun 6;300(5625):1569-74. PubMed PMID: 12791993.
6: McCarroll NE, Protzel A, Ioannou Y, Frank Stack HF, Jackson MA, Waters MD, Dearfield KL. A survey of EPA/OPP and open literature on selected pesticide chemicals. III. Mutagenicity and carcinogenicity of benomyl and carbendazim. Mutat Res. 2002 Sep;512(1):1-35. Review. PubMed PMID: 12220588

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